molecular formula C14H13FN2O B2948007 4-amino-N-[(2-fluorophenyl)methyl]benzamide CAS No. 362520-32-9

4-amino-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B2948007
CAS No.: 362520-32-9
M. Wt: 244.269
InChI Key: MMAAQZGDDXCWAG-UHFFFAOYSA-N
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Description

4-Amino-N-[(2-fluorophenyl)methyl]benzamide is a benzamide derivative characterized by a 4-amino group on the benzoyl moiety and a 2-fluorobenzyl substituent on the amide nitrogen. Benzamides are widely studied for their pharmacological and biochemical properties, including anticonvulsant, antimicrobial, and enzyme inhibitory activities . The fluorine atom at the ortho position of the benzyl group may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(16)8-6-10/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAAQZGDDXCWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-N-[(2-fluorophenyl)methyl]benzamide typically involves several steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The process includes:

Chemical Reactions Analysis

4-amino-N-[(2-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, thionyl chloride, methylamine, and Pd/C. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-N-[(2-fluorophenyl)methyl]benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-amino-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in the context of antiandrogen drugs, it acts as an antagonist to androgen receptors, thereby inhibiting their activity. This inhibition can lead to the suppression of androgen-dependent cellular processes, which is beneficial in treating conditions like advanced prostate cancer .

Comparison with Similar Compounds

Key Structural and Functional Insights

  • Fluorine’s Role : The 2-fluorobenzyl group may improve lipophilicity and metabolic stability but could reduce antimicrobial activity compared to hydroxylated analogues .
  • Enzyme Inhibition: Sulfonamide and thiadiazole groups outperform 4-amino benzamides in CA inhibition, highlighting the need for zinc-binding moieties .

Biological Activity

4-amino-N-[(2-fluorophenyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data on the biological activity of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Chemical Formula : C13_{13}H12_{12}F1_{1}N2_{2}O
  • Molecular Weight : 232.25 g/mol

The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's bioactivity and pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of benzamide compounds, including those with similar structures to this compound, exhibit potent anticancer activities. For instance, a study investigating compounds containing the 4-(aminomethyl)benzamide fragment demonstrated significant inhibitory effects against various receptor tyrosine kinases (RTKs), including EGFR and HER-2. The most potent compounds achieved over 90% inhibition at low concentrations (10 nM) against these kinases .

Table 1: Anticancer Activity of Similar Compounds

CompoundTarget KinaseInhibition (%) at 10 nM
Compound 11EGFR91
Compound 13HER-292

This suggests that modifications to the benzamide structure can lead to enhanced anticancer properties through targeted inhibition of critical signaling pathways involved in tumor growth.

HDAC Inhibition

Another area of interest is the compound's potential as a histone deacetylase (HDAC) inhibitor. Research has indicated that related compounds with fluorine substitutions demonstrate selective inhibition of class I HDACs, particularly HDAC3. For example, a derivative exhibited an IC50_{50} value of 95.48 nM against HDAC3, showcasing its potential for therapeutic applications in cancer treatment .

Table 2: HDAC Inhibition Data

CompoundHDAC TargetIC50_{50} (nM)
FNAHDAC395.48

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The compound may inhibit enzyme activity or modulate signaling pathways through binding to active sites on proteins, similar to other benzamide derivatives that target RTKs and HDACs .

Case Studies

Several case studies have explored the biological activity of benzamide derivatives in preclinical models:

  • In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • In Vivo Studies : Animal models treated with these compounds demonstrated reduced tumor growth rates compared to control groups, further supporting their potential as therapeutic agents.

Q & A

Q. What are the key structural and physicochemical properties of 4-amino-N-[(2-fluorophenyl)methyl]benzamide?

  • Methodological Answer : The compound's molecular formula is C₁₄H₁₂FN₂O , with a molecular weight of 243.26 g/mol . Key structural features include a benzamide core, a 2-fluorobenzyl substituent, and an amino group at the para position. Computational analyses (e.g., PubChem data derived from Lexichem TK 2.7.0) confirm its planar aromatic system and hydrogen-bonding potential via the amide and amino groups . For experimental characterization, use:
  • Mass spectrometry (MS) for molecular weight verification.
  • NMR (¹H/¹³C) to resolve substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm) .
  • X-ray crystallography to determine spatial arrangement, as demonstrated for analogous fluorinated benzamides .

Q. How can researchers safely handle and store this compound?

  • Methodological Answer : While specific safety data for this compound is limited, general protocols for fluorinated benzamides apply:
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Work in a fume hood to mitigate dust exposure .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond. Monitor stability via HPLC every 6 months .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : A two-step synthesis is typical:

Coupling Reaction : React 4-aminobenzoic acid with 2-fluorobenzylamine using EDCI/HOBt in DMF at 0–5°C to form the amide bond .

Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by LC-MS .
Critical Note : Optimize reaction time to minimize byproducts (e.g., over-alkylation) .

Advanced Research Questions

Q. How does this compound interact with histone deacetylases (HDACs), and what experimental assays validate this?

  • Methodological Answer : Fluorinated benzamides are known HDAC inhibitors. To assess activity:
  • In vitro HDAC inhibition : Use fluorometric assays (e.g., HDAC-Glo™) with HeLa cell lysates. Compare IC₅₀ values to reference inhibitors (e.g., MS-275) .
  • Cellular effects : Monitor histone H3/H4 acetylation via Western blot in treated cancer cells (e.g., SKM-1 line). Dose-dependent hyperacetylation indicates target engagement .
    Data Contradiction Alert : Some analogs show class I HDAC selectivity, while others inhibit broadly. Confirm isoform specificity using recombinant HDAC panels .

Q. What strategies resolve contradictions in reported antitumor efficacy across preclinical models?

  • Methodological Answer : Discrepancies may arise from metabolic stability or model-specific factors:
  • Pharmacokinetics : Perform LC-MS/MS to measure plasma/tissue concentrations in xenograft models (e.g., nude mice). Low oral bioavailability could explain efficacy gaps .
  • Metabolite profiling : Identify major metabolites (e.g., hydrolyzed amide) using hepatocyte incubations. Compare metabolic rates across species (human vs. rodent) .
  • Immune modulation : Evaluate efficacy in immunocompetent vs. athymic models. Enhanced activity in the former suggests immune-dependent mechanisms .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced target binding?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models:
  • Docking studies : Simulate interactions with HDAC active sites (e.g., PDB 4LX6) using AutoDock Vina. Prioritize derivatives with improved hydrogen bonding to zinc ions .
  • ADMET prediction : Apply tools like SwissADME to forecast solubility, CYP inhibition, and blood-brain barrier penetration. Retain logP <3 for reduced toxicity .

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